molecular formula C13H20ClNO B1391386 4-(2,5-Dimethylphenoxy)piperidine hydrochloride CAS No. 1185002-20-3

4-(2,5-Dimethylphenoxy)piperidine hydrochloride

Cat. No.: B1391386
CAS No.: 1185002-20-3
M. Wt: 241.76 g/mol
InChI Key: CLZIRYZAJPCXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethylphenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,5-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZIRYZAJPCXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is 4-(2,5-Dimethylphenoxy)piperidine hydrochloride?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(2,5-Dimethylphenoxy)piperidine hydrochloride

Introduction

This compound is a heterocyclic amine belonging to the piperidine class of compounds. The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals, valued for its ability to confer specific physicochemical properties and to interact with biological targets. While this compound itself is primarily available as a research chemical, its structural components—the piperidine core and the substituted phenoxy moiety—suggest its potential as a versatile building block and a candidate for investigation in drug discovery, particularly within neuroscience.

This guide provides a comprehensive overview of this compound, synthesizing available data and drawing insights from structurally related analogues to offer a detailed perspective for researchers, scientists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, potential pharmacological activities, and safety considerations.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 1185002-20-3[1]
Molecular Formula C₁₃H₂₀ClNO[1]
Molecular Weight 241.76 g/mol [1]
SMILES CC1=CC(=C(C=C1)OC2CCNCC2.Cl)C[1]
Topological Polar Surface Area (TPSA) 21.26 Ų[1]
logP 2.85604[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

The structure features a central piperidine ring connected via an ether linkage at its 4-position to a 2,5-dimethylated phenyl group. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable trait for biological assays and potential formulation.

Synthesis and Characterization

While specific synthesis literature for this compound is not publicly detailed, a plausible and efficient synthetic route can be designed based on established organic chemistry principles for constructing aryl ethers and piperidine derivatives. A common approach involves the Williamson ether synthesis.

Proposed Synthetic Pathway

A logical approach would involve the coupling of 2,5-dimethylphenol with a suitably protected 4-hydroxypiperidine, followed by deprotection and salt formation.

  • Protection of Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is first protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent it from interfering in the subsequent O-alkylation step.

  • Williamson Ether Synthesis: The protected N-Boc-4-hydroxypiperidine is then reacted with 2,5-dimethylphenol under basic conditions (e.g., using sodium hydride) to form the ether linkage.

  • Deprotection and Salt Formation: The Boc-protecting group is removed under acidic conditions. The addition of hydrochloric acid not only removes the Boc group but also forms the final hydrochloride salt in a single step, which can then be precipitated and purified.

The following diagram illustrates this proposed synthetic workflow.

G cluster_0 Step 1: Protection cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base N-Boc-4-(2,5-Dimethylphenoxy)piperidine N-Boc-4-(2,5-Dimethylphenoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2,5-Dimethylphenoxy)piperidine 2,5-Dimethylphenol, NaH 4-(2,5-Dimethylphenoxy)piperidine HCl 4-(2,5-Dimethylphenoxy)piperidine HCl N-Boc-4-(2,5-Dimethylphenoxy)piperidine->4-(2,5-Dimethylphenoxy)piperidine HCl HCl in Dioxane

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis and Purification

The following is a generalized, field-proven protocol for synthesizing compounds of this class.

Materials:

  • N-Boc-4-hydroxypiperidine

  • 2,5-Dimethylphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Ether Formation: To a flame-dried, argon-purged round-bottom flask, add 2,5-dimethylphenol (1.0 eq) and anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

  • Add a solution of N-Boc-4-hydroxypiperidine (1.05 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion via Thin-Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude N-Boc-4-(2,5-Dimethylphenoxy)piperidine.

  • Purification (Intermediate): Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in heptane).

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of diethyl ether. Add 4M HCl in dioxane (2-3 eq) dropwise while stirring.

  • A precipitate will form. Continue stirring for 1-2 hours.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield this compound as a white or off-white solid.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the final compound.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should typically be >95% for research applications.[2]

  • Structural Elucidation (NMR): ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy provide detailed information about the molecular structure, confirming the connectivity of the piperidine and phenoxy rings.[3]

  • Mass Verification (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[3]

  • Functional Group Analysis (IR): Infrared spectroscopy can be used to identify characteristic functional groups present in the molecule.[3]

G cluster_workflow Characterization Workflow Start Synthesized Product HPLC HPLC (Purity >95%) Start->HPLC MS Mass Spectrometry (Confirm MW) HPLC->MS If pure NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed G Ligand 4-(2,5-Dimethylphenoxy) piperidine (Hypothesized) Receptor 5-HT₂ₐ Receptor Ligand->Receptor Binds & Activates G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Hypothesized 5-HT₂ₐ receptor signaling pathway.

Other Potential CNS Activities

The broader piperidine scaffold is a privileged structure in CNS drug discovery.

  • Acetylcholinesterase (AChE) Inhibition: Derivatives of 1-benzylpiperidine are potent AChE inhibitors, a mechanism used in drugs for Alzheimer's disease. [4]The core piperidine structure of the topic compound could serve as a starting point for designing novel AChE inhibitors.

  • NMDA Receptor Antagonism: Certain piperidine-based compounds have been developed as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological and psychiatric disorders. [5]

Applications in Research and Drug Development

Given its structure, this compound is primarily valuable as:

  • A Scaffold in Medicinal Chemistry: It serves as an excellent starting point or fragment for the synthesis of more complex molecules with potential therapeutic effects. [3]* A Tool Compound in Pharmacological Research: It can be used in biochemical and cellular assays to probe receptor binding and function, particularly for targets within the central nervous system. [3][6]

Experimental Protocol: Radioligand Binding Assay

To validate the hypothesized interaction with the 5-HT₂ₐ receptor, a competitive radioligand binding assay is a standard, robust method.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₂ₐ receptor.

Materials:

  • Cell membranes expressing the recombinant human 5-HT₂ₐ receptor.

  • Radioligand: [³H]ketanserin (a known 5-HT₂ₐ antagonist).

  • Test Compound: this compound, prepared in a dilution series.

  • Non-specific binding control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates and filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Add the test compound across a range of concentrations (e.g., 0.1 nM to 100 µM). Include wells for total binding (vehicle only) and non-specific binding (10 µM mianserin).

  • Add the radioligand ([³H]ketanserin) to all wells at a final concentration equal to its K_d value (approx. 1-2 nM).

  • Initiate the binding reaction by adding the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter mat, washing quickly with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filter mat in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Safety and Handling

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard InformationGHS ClassificationPrecautionary Statements
Pictogram GHS07 (Exclamation Mark)P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Source: ChemScene[1]

General Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7]* Avoid inhalation of dust and direct contact with skin and eyes. [8]* In case of contact, immediately flush the affected area with copious amounts of water. [8]* Store in a tightly sealed container in a cool, dry place. [1]

Conclusion

This compound represents a promising chemical entity for researchers in medicinal chemistry and pharmacology. While direct studies on this specific molecule are limited, its structural relationship to known bioactive compounds, particularly selective 5-HT₂ₐ receptor agonists, provides a strong rationale for its investigation as a potential modulator of CNS targets. Its utility as a synthetic building block further solidifies its value in the discovery of novel therapeutics. Rigorous analytical characterization and adherence to safety protocols are paramount for any research involving this compound. Future studies should focus on elucidating its precise pharmacological profile and exploring its potential in preclinical models of neurological and psychiatric disorders.

References

  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google P
  • Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. (URL: [Link])

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (URL: [Link])

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-enantiomer. Journal of Medicinal Chemistry, 35(18), 3349-3354. (URL: [Link])

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P
  • PubChem. 5-(4-Hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. (URL: [Link])

  • CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. (URL: [Link])

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. (URL: [Link])

  • Defense Technical Information Center. (2001). Piperidine Synthesis. (URL: [Link])

  • Bruni, B., Coran, S., Di Vaira, M., & Giannellini, V. (2005). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil). Acta Crystallographica Section E: Structure Reports Online, 61(7), o1989-o1991. (URL: [Link])

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. (URL: [Link])

  • PubChem. 4-[4-(2,2-Dimethylpropyl)phenoxy]piperidine. (URL: [Link])

  • Wikipedia. Piperidine. (URL: [Link])

  • PubChem. Gemfibrozil. (URL: [Link])

Sources

The Enigmatic Mechanism of 2,5-Dimethylphenoxy Piperidines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Neuropharmacology

The 2,5-dimethylphenoxy piperidine scaffold represents a significant and versatile framework in modern medicinal chemistry. Piperidine-containing compounds are prevalent in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] This is attributed to the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and the ability to cross the blood-brain barrier.[2] The addition of a 2,5-dimethylphenoxy moiety to this privileged structure creates a chemical entity with a distinct pharmacological profile, primarily interacting with key receptors implicated in a range of neurological and psychiatric disorders.

This in-depth technical guide provides a comprehensive exploration of the mechanism of action of 2,5-dimethylphenoxy piperidines. Moving beyond a superficial overview, this document delves into the nuanced interactions of this chemical class with its primary molecular targets, the associated signaling cascades, and the critical structure-activity relationships that govern its biological effects. We will provide detailed experimental protocols and visual workflows to empower researchers in their investigation of this fascinating class of compounds. While the primary focus will be on their well-documented activity as serotonin 5-HT2A receptor agonists, we will also explore their potential interactions with sigma receptors, providing a broader pharmacological context.

Part 1: The Serotonin 5-HT2A Receptor - A Primary Target for Psychedelic and Therapeutic Action

Recent research has solidified the role of 2,5-dimethoxyphenylpiperidines as potent and selective agonists of the serotonin 2A receptor (5-HT2AR).[3][4] This receptor is a key player in the central nervous system, and its activation is responsible for the profound psychedelic effects of classic hallucinogens like psilocybin and LSD.[4][5] However, the therapeutic potential of 5-HT2AR agonists extends beyond their psychedelic properties, with promising results in clinical trials for conditions such as depression, anxiety, and substance abuse disorders.[3][4]

Mechanism of Action at the 5-HT2A Receptor

Compounds featuring the 2,5-dimethoxyphenylpiperidine scaffold, such as the selective agonist LPH-5, bind to and activate the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[3][4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gq/11 proteins.[6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8]

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

  • DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

The activation of these downstream effectors ultimately leads to a cascade of cellular responses, including the modulation of neuronal excitability, gene expression, and synaptic plasticity. The psychedelic effects of 5-HT2AR agonists are thought to be primarily mediated by the Gq-dependent signaling pathway.[6]

It is important to note that 5-HT2A receptor signaling is complex and can also involve other pathways, including G protein-independent signaling via β-arrestin.[6][9] The specific signaling cascade activated can be ligand-dependent, a phenomenon known as biased agonism, which may explain why some 5-HT2AR agonists are psychedelic while others are not.[9]

Signaling Pathway Diagram

Gq_Pathway Ligand 2,5-Dimethylphenoxy Piperidine Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Responses (Neuronal Excitability, Gene Expression, Synaptic Plasticity) PKC->Response Leads to

Canonical 5-HT2A Receptor Signaling Pathway

Structure-Activity Relationships (SAR)

The chemical structure of 2,5-dimethoxyphenylpiperidines has been systematically modified to understand the key features driving their affinity and efficacy at the 5-HT2A receptor. A key study on this class of compounds led to the identification of LPH-5 as a potent and selective 5-HT2AR agonist.[3][4]

Key SAR insights include:

  • The 2,5-dimethoxy substitution pattern on the phenyl ring is crucial for potent 5-HT2A agonism. This is a common feature in other classes of 5-HT2A agonists, often referred to as the "2C-X" series.[4]

  • The piperidine ring provides a constrained conformation of the amine, which appears to be a major driver for selectivity for the 5-HT2A receptor over the closely related 5-HT2C receptor.[10]

  • Substitutions on the piperidine ring can modulate affinity and functional activity. For example, the stereochemistry of these substitutions can be critical.

Compound/Modification5-HT2AR Affinity (Ki, nM)Functional Activity (EC50, nM)Reference
LPH-5 ((S)-enantiomer)5.211[3][4]
Racemic LPH-58.723[3][4]
Experimental Protocol: 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol outlines a common method to assess the agonist activity of 2,5-dimethylphenoxy piperidines at the 5-HT2A receptor by measuring intracellular calcium mobilization.

Objective: To determine the potency (EC50) and efficacy of test compounds as 5-HT2A receptor agonists.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (2,5-dimethylphenoxy piperidines) and a reference agonist (e.g., serotonin or DOI).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Culture and Plating:

    • Culture the 5-HT2A expressing cells according to standard protocols.

    • Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Calcium Flux Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm/516 nm).

    • Establish a stable baseline reading for each well.

    • Add the test compounds or reference agonist to the wells and immediately begin kinetic reading for a set period (e.g., 2-3 minutes).

  • Data Analysis:

    • Determine the maximum fluorescence response for each concentration of the test compound.

    • Normalize the data to the maximum response of the reference agonist.

    • Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Causality and Self-Validation:

  • Causality: The increase in intracellular calcium is a direct consequence of Gq-mediated PLC activation, a hallmark of 5-HT2A receptor agonism.

  • Self-Validation: The inclusion of a known reference agonist allows for the validation of the assay's performance and the relative comparison of the test compounds' potencies. The use of untransfected parental cells can serve as a negative control to ensure the observed response is specific to the 5-HT2A receptor.

Part 2: The Sigma Receptors - A Secondary but Significant Interaction

While the interaction of 2,5-dimethylphenoxy piperidines with 5-HT2A receptors is well-defined, the broader chemical class of phenoxyalkylpiperidines has also been shown to possess high affinity for sigma receptors, particularly the sigma-1 (σ1) subtype.[11][12] Therefore, it is crucial for researchers to consider these off-target or secondary interactions to fully understand the pharmacological profile of any novel 2,5-dimethylphenoxy piperidine derivative.

The Enigmatic Sigma Receptors

Sigma receptors are unique intracellular proteins primarily located at the endoplasmic reticulum (ER) membrane.[13] They are classified into two main subtypes, σ1 and σ2, which are genetically and structurally distinct.

  • Sigma-1 (σ1) Receptor: This receptor is a ligand-operated molecular chaperone that plays a crucial role in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[13][14] Modulation of the σ1 receptor has shown therapeutic potential in a range of CNS disorders, including neurodegenerative diseases, pain, and addiction.[13][15]

  • Sigma-2 (σ2) Receptor: Recently identified as the transmembrane protein 97 (TMEM97), the σ2 receptor is implicated in cholesterol homeostasis, cell proliferation, and neuronal signaling.[16][17] It is overexpressed in many types of cancer cells and is also being investigated as a target for neurodegenerative diseases.[16][18]

Mechanism of Action of Phenoxyalkylpiperidines at Sigma Receptors

The phenoxy portion connected to a piperidine basic moiety is considered an optimal scaffold for binding to the σ1 receptor.[11] These compounds can act as either agonists or antagonists at the σ1 receptor, and their functional activity can be assessed in various cellular and in vivo models.

The precise downstream signaling of sigma receptors is complex and still under active investigation.

  • σ1 Receptor Signaling: Activation of the σ1 receptor can modulate the activity of various ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and can also influence intracellular calcium signaling by interacting with the IP3 receptor.[13][19] It can also translocate from the ER to the plasma membrane to interact with other receptors and signaling proteins.[13]

  • σ2 Receptor (TMEM97) Signaling: The σ2 receptor/TMEM97 is known to form a complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), which is involved in the cellular uptake of cholesterol and amyloid-beta.[20][21]

Signaling and Interaction Diagram

Sigma_Receptor_Interactions cluster_sigma1 Sigma-1 Receptor Signaling cluster_sigma2 Sigma-2 Receptor/TMEM97 Complex Ligand1 Phenoxyalkyl- piperidine Sigma1 Sigma-1 Receptor (Chaperone) Ligand1->Sigma1 Binds to IP3R IP3 Receptor Sigma1->IP3R Modulates IonChannels Ion Channels (e.g., NMDA-R, K⁺ channels) Sigma1->IonChannels Modulates Ca_Signaling Ca²⁺ Signaling Modulation IP3R->Ca_Signaling Neuronal_Plasticity Neuronal Plasticity IonChannels->Neuronal_Plasticity Ligand2 Sigma-2 Ligand Sigma2 Sigma-2 Receptor (TMEM97) Ligand2->Sigma2 Binds to Complex Ternary Complex Sigma2->Complex PGRMC1 PGRMC1 PGRMC1->Complex LDLR LDLR LDLR->Complex Uptake Cellular Uptake (Cholesterol, Aβ) Complex->Uptake Regulates

Overview of Sigma Receptor Interactions and Signaling

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of test compounds for σ1 and σ2 receptors.

Objective: To determine the inhibitory constant (Ki) of 2,5-dimethylphenoxy piperidines for σ1 and σ2 receptors.

Materials:

  • Membrane preparations from tissues or cells expressing σ1 and σ2 receptors (e.g., guinea pig brain for σ1, rat liver for σ2).

  • Radioligands:

    • For σ1: -pentazocine

    • For σ2: [³H]di-o-tolylguanidine ([³H]DTG)

  • Masking agent for σ2 assay: (+)-pentazocine (to block binding of [³H]DTG to σ1 sites).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds.

  • Non-specific binding determinator (e.g., haloperidol).

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • A liquid scintillation counter.

Procedure:

  • Assay Setup:

    • Prepare dilutions of the test compounds.

    • In test tubes, combine the membrane preparation, radioligand, and either buffer, test compound, or the non-specific binding determinator.

    • For the σ2 assay, also include the masking agent (+)-pentazocine in all tubes.

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a set time to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Causality and Self-Validation:

  • Causality: The displacement of the radioligand from the receptor is a direct measure of the test compound's ability to bind to the same site.

  • Self-Validation: The use of a saturating concentration of a known high-affinity ligand (e.g., haloperidol) to define non-specific binding ensures that the measured specific binding is indeed receptor-mediated. The inclusion of known reference compounds for σ1 and σ2 receptors allows for the validation of the assay's accuracy. It is important to be aware of the potential pitfalls of using masking agents in sigma receptor binding assays.[22]

Conclusion and Future Directions

The 2,5-dimethylphenoxy piperidine scaffold has emerged as a compelling starting point for the design of potent and selective modulators of CNS receptors. Their well-documented activity as 5-HT2A receptor agonists positions them as valuable tools for investigating the therapeutic potential of this target in a variety of psychiatric disorders. The detailed structure-activity relationships and functional data available for compounds like LPH-5 provide a solid foundation for further optimization.

Furthermore, the potential for this chemical class to interact with sigma receptors should not be overlooked. A comprehensive understanding of a compound's full pharmacological profile, including its affinity for σ1 and σ2 receptors, is essential for predicting its in vivo effects and potential side effects. The experimental protocols outlined in this guide provide a framework for researchers to thoroughly characterize the mechanism of action of novel 2,5-dimethylphenoxy piperidine derivatives.

Future research in this area should focus on:

  • Exploring biased agonism: Designing 2,5-dimethylphenoxy piperidines that selectively activate specific downstream signaling pathways of the 5-HT2A receptor could lead to therapeutics with improved efficacy and reduced side effects.

  • Investigating the in vivo consequences of dual 5-HT2A/sigma receptor modulation: Compounds that interact with both receptor systems may have unique therapeutic properties that are not achievable with selective ligands.

  • Expanding the structure-activity relationships: Further exploration of substitutions on both the phenoxy and piperidine rings will undoubtedly lead to the discovery of new ligands with enhanced potency, selectivity, and desirable pharmacokinetic profiles.

By leveraging the knowledge and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of the 2,5-dimethylphenoxy piperidine scaffold.

References

  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. PubMed. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central. [Link]

  • Serotonin 5-HT2A receptor agonist. Wikipedia. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Københavns Universitets Forskningsportal. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. PMC - PubMed Central. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. Uniba. [Link]

  • 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. PubMed. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review. PMC - PubMed Central. [Link]

  • 5-HT2A receptor. Wikipedia. [Link]

  • Sigma-2 receptor. Wikipedia. [Link]

  • Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. PMC. [Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. [Link]

  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. PMC - PubMed Central. [Link]

  • Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Pharmacology & Translational Science. [Link]

  • Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. ResearchGate. [Link]

  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC. [Link]

  • A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Journal of the American Chemical Society. [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • A focus on piperidine and piperazine scaffolds. . [Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]

  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. [Link]

  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed. [Link]

  • The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception. PubMed. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. [Link]

  • The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor complex are responsible for the cellular uptake of Aβ42 and its protein aggregates. bioRxiv. [Link]

  • The sigma-1 receptor: roles in neuronal plasticity and disease. PMC - PubMed Central. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]

  • TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). UniProtKB | UniProt. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC - NIH. [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. [Link]

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of 4-(2,5-Dimethylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, three-step protocol for the synthesis of 4-(2,5-Dimethylphenoxy)piperidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis commences with the protection of the secondary amine of 4-hydroxypiperidine using a tert-butyloxycarbonyl (Boc) group. The subsequent key step involves the formation of the aryl ether linkage via a Mitsunobu reaction between the N-Boc-4-hydroxypiperidine intermediate and 2,5-dimethylphenol. The final step comprises the deprotection of the Boc group and the concurrent formation of the hydrochloride salt. This guide emphasizes the rationale behind the choice of reagents and reaction conditions, ensuring a reproducible and efficient synthesis.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide range of therapeutic agents due to its favorable pharmacokinetic properties. Aryloxypiperidine derivatives, in particular, have garnered significant interest as versatile intermediates in the development of novel pharmaceuticals. This compound serves as a key precursor for the synthesis of various biologically active molecules. This protocol details a reliable and scalable method for its preparation, focusing on strategic protecting group chemistry and a robust etherification reaction.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in three distinct steps, as illustrated below. The initial N-protection of 4-hydroxypiperidine is crucial to prevent side reactions at the more nucleophilic nitrogen atom during the subsequent ether formation. The Mitsunobu reaction is chosen for the etherification due to its mild conditions and high efficiency. Finally, acidic deprotection yields the desired product as a stable hydrochloride salt.

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Mitsunobu Reaction (Ether Formation) cluster_step3 Step 3: Deprotection and Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine Step1_Product N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->Step1_Product THF, rt, 12h Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Step1_Product Step2_Product tert-Butyl 4-(2,5-dimethylphenoxy) piperidine-1-carboxylate Step1_Product->Step2_Product 2_5_Dimethylphenol 2,5-Dimethylphenol 2_5_Dimethylphenol->Step2_Product THF, 0 °C to rt, 16h DIAD Diisopropyl azodicarboxylate (DIAD) DIAD->Step2_Product PPh3 Triphenylphosphine (PPh3) PPh3->Step2_Product Final_Product 4-(2,5-Dimethylphenoxy)piperidine hydrochloride Step2_Product->Final_Product 1,4-Dioxane, rt, 2h HCl_Dioxane HCl in 1,4-Dioxane HCl_Dioxane->Final_Product

Application Note: High-Affinity Receptor Binding Assays for Piperidine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of major therapeutic classes including opioids (e.g., fentanyl), stimulants (e.g., methylphenidate), and antipsychotics (e.g., haloperidol).[1][2] However, the physicochemical properties that make them potent drugs—specifically their high basicity (


) and lipophilicity—create significant challenges in in vitro assays.

This guide details the methodology for conducting robust Receptor Binding Assays (RBA) specifically optimized for piperidine ligands. It addresses the critical issue of Non-Specific Binding (NSB) caused by the interaction between cationic piperidines and negatively charged glass fiber filters, ensuring accurate determination of affinity constants (


, 

) and receptor density (

).

Part 1: The Piperidine Challenge & The PEI Solution

The Physicochemical Barrier

Piperidine nitrogen atoms are typically protonated at physiological pH (7.4), carrying a positive charge. Standard glass fiber filters (GF/B or GF/C) used in harvesting possess a net negative surface charge (silanol groups).

  • The Artifact: Cationic piperidine radioligands electrostatically bind to the filter material rather than the receptor.

  • The Consequence: Artificially high background signal (NSB > 50% of Total Binding), masking the specific biological signal and skewing

    
     calculations.
    
The Polyethylenimine (PEI) Blockade

To neutralize this electrostatic interference, filters must be pre-treated with Polyethylenimine (PEI), a cationic polymer.

  • Mechanism: PEI occupies the anionic sites on the glass fiber, creating a "charge shield" that repels the cationic piperidine ligand while trapping the large receptor-membrane fragments.

  • Protocol Standard: Pre-soak GF/B filters in 0.1% - 0.5% PEI for at least 60 minutes prior to harvesting.

Part 2: Experimental Workflow Visualization

The following diagram outlines the critical path for a Competition Binding Assay, highlighting the specific intervention points for piperidine ligands.

PiperidineBindingWorkflow cluster_optimization Critical Optimization for Piperidines Prep Membrane Preparation (Receptor Source) Mix Assay Assembly (Ligand + Receptor + Buffer) Prep->Mix Add Membranes PEI Filter Pre-treatment (0.3% PEI Soak) Harvest Vacuum Filtration (Cell Harvester) PEI->Harvest Coat Filters Incubate Equilibrium Incubation (60-90 min @ 25°C) Mix->Incubate Reach Equilibrium Incubate->Harvest Terminate Count Scintillation Counting (LSC) Harvest->Count Read CPM

Figure 1: Optimized workflow for piperidine ligand binding. The red hexagonal node indicates the mandatory PEI pre-treatment step to eliminate filter-based non-specific binding.

Part 3: Detailed Protocols

Materials & Reagents
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.

    • Note: For sticky lipophilic piperidines, add 0.1% BSA (Bovine Serum Albumin) to the buffer to coat plasticware.

  • Radioligand: High specific activity (>20 Ci/mmol) tritiated (

    
    H) or iodinated (
    
    
    
    I) ligand.[3]
  • Filters: Whatman GF/B or GF/C glass fiber filters.

  • Blocker: 0.3% Polyethylenimine (PEI) solution in water.

Protocol A: Saturation Binding (Determining and )

Purpose: To determine the equilibrium dissociation constant (


) of the radioligand itself.
  • Filter Preparation: Soak GF/B filters in 0.3% PEI for minimum 1 hour at 4°C.

  • Plate Setup: Use a 96-well polypropylene deep-well plate.

    • Total Binding (TB): Add increasing concentrations of Radioligand (e.g., 0.1 nM to 10 nM) + Membrane suspension.

    • Non-Specific Binding (NSB): Add Radioligand + Membrane + Excess Cold Competitor (1000x

      
      , typically 10 µM).
      
  • Incubation: Incubate at 25°C for 60–90 minutes (time to equilibrium must be validated).

  • Termination:

    • Place PEI-soaked filter onto the cell harvester.

    • Aspirate well contents through the filter.

    • Wash: Rapidly wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl) to remove unbound ligand. Critical: Cold buffer prevents dissociation of the bound complex.

  • Detection: Dry filters, add scintillation fluid, and count.[3][4]

Protocol B: Competition Binding (Determining )

Purpose: To screen new piperidine analogs against a standard radioligand.

  • Fixed Parameters:

    • [Radioligand] = Constant (typically equal to its

      
      ).
      
    • [Membrane] = Constant (optimized to give ~1000 CPM specific signal).

  • Variable: Add increasing concentrations of the Test Piperidine Compound (

    
     M to 
    
    
    
    M).
  • Procedure: Follow Incubation and Harvesting steps as in Protocol A.

  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Data Analysis & Logic

The Cheng-Prusoff Correction

Raw data from competition assays yields an


. To determine the intrinsic affinity (

) of your piperidine ligand, you must correct for the radioligand concentration used.


  • 
     : Concentration of competitor displacing 50% of specific binding.
    
  • 
     : Concentration of free radioligand used in the assay.
    
  • 
     : Dissociation constant of the radioligand (from Saturation Assay).[5][6]
    
Interaction Logic Diagram

The following diagram illustrates the competitive equilibrium governing the assay.

InteractionLogic R Receptor (R) RL R-L* Complex (Measured Signal) R->RL k_on RI R-I Complex (Silent) R->RI Competition L Radioligand (L*) L->RL I Piperidine Inhibitor (I) I->RI RL->R k_off RL->L RI->R RI->I

Figure 2: Competitive equilibrium model. The piperidine inhibitor (I) competes with the radioligand (L) for the same receptor site (R). A decrease in RL signal indicates binding of I.*

Part 5: Troubleshooting Guide

IssueProbable Cause (Piperidine Context)Corrective Action
High NSB (>50%) Cationic ligand sticking to glass filters.Mandatory: Pre-soak filters in 0.3% PEI.[6]
High NSB (Plastic) Lipophilic ligand sticking to well walls.Add 0.1% BSA or 0.01% Tween-20 to assay buffer. Use silanized tubes.
Low Specific Binding Receptor degradation or ligand depletion.Add Protease Inhibitor Cocktail. Ensure [Ligand] < 10% of total added is bound (Zone A).
Hill Slope < 0.8 Negative cooperativity or non-equilibrium.Extend incubation time to ensure true equilibrium is reached.

References

  • MilliporeSigma. High Density Receptor Ligand Binding Assays in the MultiScreen®HTS 384-well Glass Fiber Filter Plate. Technology Networks. Link

  • Bruns, R. F., et al. (1983). Regulation of adenosine receptors in human platelets. National Institutes of Health (PubMed). Link (Demonstrates PEI utility for filtration assays).

  • Revvity. Radiometric Ligand-Binding Assays: Filtration Format. Revvity Resources. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[7] Biochemical Pharmacology. Link

  • Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.[2][8] Pharmaceutical Fronts.[8] Link

Sources

Application Note: Handling, Storage, and Protocol Guidelines for 4-(2,5-Dimethylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4]

4-(2,5-Dimethylphenoxy)piperidine hydrochloride is a functionalized piperidine derivative often utilized as a high-value intermediate in medicinal chemistry or as a molecular scaffold in the development of central nervous system (CNS) active agents.[1] Its structure features a lipophilic 2,5-dimethylphenyl ether moiety linked to a polar piperidine ring, making it a relevant fragment for G-protein coupled receptor (GPCR) ligand design and ion channel modulation studies.[1]

This guide provides a rigorous technical framework for the handling, storage, and solubilization of this compound to ensure experimental reproducibility. The protocols below are designed to mitigate common stability risks associated with hydrochloride salts of secondary amines, specifically hygroscopicity and pH-dependent solubility shifts.

Physicochemical Specifications
PropertySpecification
CAS Number 1185002-20-3
Molecular Formula C₁₃H₂₀ClNO
Molecular Weight 241.76 g/mol
Appearance White to off-white solid (crystalline powder)
Salt Form Hydrochloride (HCl)
Solubility Profile Soluble in Water, DMSO, Methanol; Sparingly soluble in Ethanol; Insoluble in Hexane/Ether
Hygroscopicity Moderate to High (typical of amine HCl salts)

Storage & Stability Protocols

The integrity of this compound depends heavily on moisture control.[1] As a hydrochloride salt, the compound is prone to absorbing atmospheric water, which can lead to hydrolysis, caking, and weighing errors.[1]

A. Long-Term Storage (Archival)[1]
  • Temperature: -20°C is the gold standard for storage exceeding 30 days.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1]

  • Desiccation: The vial must be stored inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite™).[1]

  • Light Protection: While the phenoxy ether linkage is relatively stable, store in amber vials to prevent potential photo-oxidation over extended periods.[1]

B. Short-Term Storage (Working Bench)[1]
  • Temperature: +2°C to +8°C (Refrigerator) or Room Temperature (20-25°C) for up to 2 weeks.

  • Precaution: Ensure the vial is tightly capped immediately after use.

C. Critical Handling Rule: The "Warm-Up" Period

Protocol: Before opening a vial stored at -20°C or +4°C, allow it to equilibrate to room temperature for at least 30 minutes .

  • Mechanism:[1][2][3][4][5][6] Opening a cold vial in a humid lab environment causes immediate condensation of atmospheric moisture onto the hygroscopic solid.[1] This water absorption alters the net weight and can catalyze degradation.[1]

Solubilization & Reconstitution Protocol

Solvent Selection Logic
  • DMSO (Dimethyl Sulfoxide): The preferred solvent for biological stock solutions.[1] It solubilizes the lipophilic phenyl ring and the polar salt effectively.[1]

  • Water: Soluble, but the resulting solution will be acidic (pH ~4-5) due to the HCl counterion.[1]

  • Ethanol: Variable solubility; not recommended for high-concentration stocks (>10 mM).[1]

Standard Operating Procedure (SOP): Preparation of 10 mM Stock

Objective: Prepare 1 mL of a 10 mM stock solution.

  • Calculate Mass:

    
    
    
    
    
    [1]
  • Weighing: Accurately weigh ~2.42 mg of the solid into a sterile microcentrifuge tube. Record the exact mass to adjust the solvent volume.[1]

  • Solvent Addition: Add anhydrous DMSO to achieve the target concentration.

    • Calculation:

      
      [1]
      
  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.[1]

  • Aliquot & Freeze: Do not store the bulk stock at 4°C. Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C. Avoid freeze-thaw cycles.

Visualization: Reconstitution Workflow

ReconstitutionWorkflow Start Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (30 mins, Desiccated) Start->Equilibrate Weigh Weigh Solid (Analytical Balance) Equilibrate->Weigh SolventSelect Select Solvent Weigh->SolventSelect DMSO Anhydrous DMSO (Preferred for Bioassays) SolventSelect->DMSO Standard Water Deionized Water (Acidic pH Check Required) SolventSelect->Water Specific Use Dissolve Vortex & Sonicate (2 mins, RT) DMSO->Dissolve Water->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC Aliquot Aliquot into Single-Use Vials QC->Aliquot Yes Troubleshoot Warm to 37°C or Dilute Concentration QC->Troubleshoot No (Precipitate) Freeze Store at -20°C / -80°C Aliquot->Freeze Troubleshoot->Dissolve

Figure 1: Step-by-step workflow for the reconstitution of this compound, emphasizing temperature equilibration and solvent selection.

Application Notes for Biological Assays

A. pH Management in Cell Culture

When using this compound in cell-based assays (e.g., HEK293, CHO cells), researchers must account for the hydrochloride counterion.[1]

  • The Issue: Adding a high concentration of an HCl salt directly to unbuffered media can drop the pH, causing non-specific cytotoxicity.[1]

  • The Solution:

    • Prepare the stock in DMSO (e.g., 10 mM).[1]

    • Dilute the stock at least 1:1000 into the culture media (final DMSO < 0.1%).[1]

    • The buffering capacity of standard media (containing bicarbonate or HEPES) is usually sufficient to neutralize the trace acidity at this dilution.[1]

    • Control: Always run a "Vehicle Control" (DMSO only) to distinguish solvent effects from compound activity.

B. In Vivo Formulation (Guideline)

For animal studies (IP or PO dosing), DMSO is often too toxic.[1]

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

  • Preparation Order:

    • Dissolve compound in 5% DMSO (completely).[1]

    • Add PEG300 and Tween 80; vortex.

    • Slowly add Saline while vortexing to prevent precipitation.[1]

Safety & Handling (GHS)[1][7][9]

Signal Word: WARNING

Hazard StatementDescriptionPrecaution
H302 Harmful if swallowed.[1][4]Do not eat, drink, or smoke when using.[1][5][6][7]
H315 Causes skin irritation.[1][5][8]Wear nitrile gloves and lab coat.[1]
H319 Causes serious eye irritation.[1][5]Wear safety goggles (ANSI Z87.1).[1]
H335 May cause respiratory irritation.[1][5][8]Handle in a fume hood; avoid dust generation.[1]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local/regional regulations. Do not flush down the drain.[1][9][7]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1185002-20-3. Retrieved October 26, 2023, from [Link][1]

Sources

Troubleshooting & Optimization

Minimizing off-target effects of 4-(2,5-Dimethylphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2,5-Dimethylphenoxy)piperidine hydrochloride

A Senior Application Scientist's Guide to Minimizing Off-Target Effects

Welcome to the technical support center for researchers utilizing this compound and related chemical scaffolds. This guide is designed to provide in-depth, actionable strategies for identifying, understanding, and mitigating off-target pharmacological effects during your experiments. As your application scientist, my goal is to explain not just the "how" but the "why" behind these critical experimental choices, ensuring the integrity and success of your research.

The 4-(2,5-Dimethylphenoxy)piperidine scaffold is a versatile chemical structure. Piperidine derivatives are prevalent in neuropharmacology and are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters.[1][2][3] For instance, related dimethoxyphenylpiperidines have been developed as selective agonists for the serotonin 2A receptor (5-HT₂ₐR).[4] This inherent biological promiscuity necessitates a proactive and rigorous approach to confirming the selectivity of your specific compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the characterization of this compound.

Q1: What are off-target effects and why are they a major concern for my research?

A1: An off-target effect occurs when a compound interacts with a biological molecule other than its intended primary target.[5] These unintended interactions are a critical concern for two primary reasons:

  • Safety and Toxicity: In drug development, off-target effects are a principal cause of adverse drug reactions (ADRs) and toxicity, leading to high attrition rates for drug candidates.[6][7] Early identification of these liabilities is essential for any research program.[8]

Q2: Based on its structure, what are the most likely off-target families for this compound?

A2: The chemical structure provides clues to its potential polypharmacology.

  • GPCRs: The piperidine moiety is a common feature in ligands for aminergic GPCRs, such as serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.[4][9]

  • Ion Channels: The lipophilic aromatic portion and the basic nitrogen of the piperidine can interact with various ion channels, most notably the hERG potassium channel, which is a critical safety liability.

  • Transporters: Monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) are common targets for piperidine-containing molecules.[10]

  • Enzymes: Cytochrome P450 (CYP) enzymes are a potential concern for any xenobiotic and can be inhibited by compounds with this general structure.

Part 2: Troubleshooting Guide for Unexpected Results

This section is designed to help you diagnose experimental outcomes that may point towards off-target activity.

Q3: I'm observing a potent effect in my cell-based assay, but it doesn't correlate with the compound's binding affinity (Kᵢ) for my primary target. What should I investigate?

A3: This is a classic indicator of a potential off-target effect. The discrepancy suggests that the observed cellular phenotype is driven by an interaction with a secondary target that has a higher affinity or greater functional consequence in your specific cell system.

Troubleshooting Workflow:

G A Observation: Potency Mismatch (Cellular EC₅₀ << Target Kᵢ) B Hypothesis 1: Dominant Off-Target Effect A->B C Hypothesis 2: Assay Artifact A->C D Action: Broad Off-Target Screen (e.g., Eurofins SafetyScreen44 / SAFETYscan47) B->D F Action: Test in Target Knockout/Null Cells B->F E Action: Orthogonal Target Engagement Assay (e.g., CETSA, NanoBRET) C->E G Action: Test Structurally Related but Inactive Control Compound C->G H Result: New High-Affinity Hit Identified D->H I Result: No Off-Target Hits Found D->I E->I J Result: Compound is Inactive F->J K Result: Inactive Control is STILL Active G->K L Conclusion: Phenotype is Off-Target Driven. Validate new hit. H->L M Conclusion: Consider Assay Artifacts (e.g., compound aggregation, fluorescence) I->M J->L K->M

Caption: Workflow for diagnosing mismatched potency.

Q4: My compound is causing unexpected cell toxicity or a phenotype completely unrelated to my target's known biology. How do I confirm if this is an off-target liability?

A4: Unexplained toxicity is a significant red flag. The priority is to determine if the effect is specific or a result of non-specific chemical properties.

  • Validate with a Control Compound: Synthesize or acquire a close structural analog of your compound that is inactive at your primary target. If this "dead" control recapitulates the toxicity, the effect is likely due to an off-target interaction or general physicochemical-based toxicity, not your primary target.

  • Perform Broad Liability Screening: This is the most direct way to identify the cause. A comprehensive in vitro safety pharmacology panel will screen your compound against dozens of targets known to cause adverse effects.[8][11][12] Commercial services like Eurofins Discovery or Reaction Biology offer tiered panels for this purpose.[11][13]

  • Cross-Reference Databases: Use public databases (e.g., ChEMBL, PubChem) to check if compounds with a similar scaffold have known bioactivities or liabilities that match your observed phenotype.

Part 3: Proactive Methodologies & Protocols

The most effective strategy is to anticipate and characterize off-target effects early in your research.

Strategy 1: Implement a Tiered Screening Cascade

Instead of testing for off-targets reactively, build a proactive screening plan. A tiered approach is efficient and cost-effective.[14]

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Orthogonal Validation A Test Compound at Single High Concentration (e.g., 10 µM) against Broad Safety Panel (40-100 targets) B Determine Dose-Response Curve (IC₅₀/EC₅₀) for any target with >50% inhibition in Tier 1 A->B Hits >50% C Confirm High-Potency Hits in Orthogonal Assay Format (e.g., Binding -> Functional) B->C Potent Hits (IC₅₀ < 1 µM)

Caption: A tiered approach to off-target profiling.

Protocol: Tier 1 Broad Safety Screen

This protocol outlines a typical process for submitting a compound to a commercial safety screening panel.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

    • Verify the purity (>95%) and identity of the compound via LC-MS and ¹H NMR. Impurities can cause confounding results.

  • Panel Selection:

    • Choose a provider (e.g., Eurofins Discovery, Reaction Biology).

    • Select a broad panel, such as the Eurofins SafetyScreen44 or a similar offering, which includes a diverse range of GPCRs, ion channels (including hERG), transporters, and enzymes.[11] This is a cost-effective way to get an initial overview of off-target activities.[7]

  • Execution (by vendor):

    • The compound will be tested at a single concentration, typically 10 µM, in duplicate radioligand binding or enzymatic assays.

    • Results are reported as percent inhibition (%) of the control response.

  • Data Analysis:

    • A "hit" is typically defined as >50% inhibition. This threshold balances the risk of false negatives and the cost of following up on weak interactions.

    • Pay immediate attention to any significant activity (>50%) at targets with known clinical safety implications (e.g., hERG, 5-HT₂ₙ, adrenergic α₁, muscarinic receptors).

Strategy 2: Quantify and Document Selectivity

Once you have data on both your primary target and one or more off-targets, you must quantify the selectivity. Selectivity is defined as the ratio of the compound's affinity for the off-target relative to the primary target.[15]

Selectivity Ratio (SR) = Kᵢ (Off-Target) / Kᵢ (On-Target)

A higher selectivity ratio is better. A common goal is an SR ≥ 100, indicating the compound is at least 100-fold more potent for the on-target versus the off-target.

Table 1: Example Selectivity Profile for a Hypothetical Compound

Target ClassTarget NameAssay TypeKᵢ or IC₅₀ (nM)Selectivity Ratio (vs. Target X)Notes
Primary Target Target X Binding10 1 Potent on-target activity.
GPCR5-HT₂ₐ ReceptorBinding25025Moderate off-target activity.
GPCRDopamine D₂ ReceptorBinding1,500150Good selectivity.
Ion ChannelhERGBinding>10,000>1,000Low risk of cardiac liability.
EnzymeCYP3A4Functional8,500850Low risk of drug-drug interaction.
Strategy 3: Employ Structure-Activity Relationships (SAR) to Mitigate Hits

If an off-target hit is confirmed, medicinal chemistry can be used to improve selectivity.[16] For this compound:

  • Modify the Phenoxy Ring: Altering the substitution pattern (e.g., moving the methyl groups, replacing them with other functionalities) can disrupt binding in the off-target's pocket while preserving on-target affinity.

  • Alter the Piperidine Ring: Introducing substituents on the piperidine ring can change its conformational preferences and interactions with specific receptor sub-pockets.

  • Change the Linker: The ether linkage could be replaced with other functional groups to alter the molecule's geometry and physicochemical properties.

By systematically making these changes and re-profiling each new analog, you can develop an SAR that guides the design of a more selective compound.

References

  • Vertex AI Search. (n.d.). 4-Methoxy-piperidine hydrochloride. Chem-Impex.
  • Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved January 29, 2026, from [Link]

  • Leeson, P. D., et al. (1991). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-enantiomer. Journal of Medicinal Chemistry, 34(4), 1243-1252. [Link]

  • Kovalenko, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5865. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved January 29, 2026, from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Synapse. Retrieved January 29, 2026, from [Link]

  • Ernesto, F.-H. (2012). Finding a better path to drug selectivity. Proceedings of the National Academy of Sciences, 109(17), 6413-6414. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods, 99, 106609. [Link]

  • Bowes, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 17(9-10), 415-424. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7957-7964. [Link]

  • Yamanashi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(4), 1111-1123. [Link]

  • Johnson, D. S., & Jin, L. (2018). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 61(17), 7486–7507. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-876. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 29, 2026, from [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods, 99, 106609. [Link]

  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved January 29, 2026, from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Reproducibility Assessment of 4-(2,5-Dimethylphenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical assessment designed for researchers utilizing 4-(2,5-Dimethylphenoxy)piperidine hydrochloride as a chemical probe or scaffold in CNS and medicinal chemistry research.

Given the compound's status as a privileged substructure (aryloxypiperidine) rather than a marketed drug, this guide focuses on validating structural integrity, regioisomeric purity, and pharmacological profiling against standard alternatives.

Executive Summary

This compound (CAS: 1185002-20-3) represents a critical "privileged structure" in medicinal chemistry, sharing pharmacophore features with Sigma-1 receptor ligands , Sodium channel blockers (e.g., Mexiletine analogs), and Acetylcholinesterase (AChE) inhibitors .

However, reproducibility in biological assays is frequently compromised by regioisomeric contamination (specifically the 2,3- and 2,6-dimethyl isomers) and salt-form variability (hygroscopicity). This guide provides a self-validating protocol to distinguish this compound from its isomers and functional alternatives, ensuring data integrity in high-throughput screening (HTS) and lead optimization.

Technical Profile & Comparative Analysis

The Compound vs. Functional Alternatives

In the context of CNS drug discovery, this scaffold is often screened for affinity against Sigma receptors or Ion channels. Below is a comparison with standard reference compounds used in these domains.

Feature4-(2,5-Dimethylphenoxy)piperidine HCl Alternative A: 4-Phenylpiperidine Alternative B: Mexiletine HCl
Role Lipophilic Scaffold / Sigma Ligand ProbeGeneric Fragment / Opioid ScaffoldSodium Channel Blocker (Class IB)
Pharmacophore Aryloxy-linker-Amine (Flexible ether)Aryl-Amine (Rigid attachment)Aryloxy-alkyl-Amine (Ether linker)
Key Liability Isomeric Purity (2,5 vs 2,3) Metabolic Stability (P450)Low Potency (µM range)
Solubility Moderate (Water), High (DMSO)HighHigh
Primary Application Fragment-based screening (CNS)Opioid/NK1 receptor synthesisAnti-arrhythmic / Neuropathic pain
The Reproducibility Bottleneck: Regioisomerism

The synthesis of the 2,5-dimethylphenoxy moiety often utilizes 2,5-dimethylphenol. Commercial sources of this phenol may contain 2,3-dimethylphenol or 2,4-dimethylphenol impurities.

  • Impact: The 2,5-isomer may exhibit distinct binding kinetics compared to the 2,3-isomer due to steric hindrance at the ortho positions.

  • Validation Requirement: Standard LC-MS is often insufficient to separate these isomers. qNMR (Quantitative NMR) or GC-MS is required.

Experimental Protocols: Self-Validating Systems

Protocol A: Structural Validation & Isomer Discrimination

Objective: To confirm the 2,5-substitution pattern and quantify isomeric impurities.

Reagents:

  • Deuterated DMSO (DMSO-d6) or Chloroform (CDCl3).

  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable purity).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of the hydrochloride salt in 600 µL DMSO-d6. Neutralize with slight excess Na2CO3 if free base shifts are required (optional, but HCl salt is standard).

  • Acquisition: Run 1H-NMR (minimum 400 MHz, preferably 600 MHz). Set relaxation delay (d1) > 5s for quantitative integration.

  • Diagnostic Signals (The "Fingerprint"):

    • Aromatic Region (6.5 - 7.2 ppm): Look for the specific coupling pattern of the 1,2,4-substitution (if 2,5-dimethyl) vs. 1,2,3-substitution.

    • Methyl Groups: The two methyl singlets for the 2,5-isomer appear distinct.

    • Critical Check: Integration of the aromatic protons must be exactly 3.0. Any deviation suggests contamination with other dimethyl isomers.

  • Validation Logic:

    • If aromatic integration deviates >5% OR extra methyl singlets appear -> REJECT BATCH .

    • If 13C-NMR shows split peaks for methyl carbons -> Isomer Mixture Present .

Protocol B: Solubility & Stability Profiling (Assay Prep)

Objective: Ensure consistent delivery of the compound in bioassays (avoiding precipitation).

  • Stock Preparation: Prepare a 10 mM stock in 100% DMSO.

    • Note: The HCl salt may be hygroscopic. Weigh rapidly or use a dry box.

  • Dilution Test: Dilute stock 1:100 into PBS (pH 7.4).

    • Observation: Check for turbidity via absorbance at 600 nm (OD600).

    • Threshold: OD600 < 0.005 indicates solubility.

  • Stability: Incubate at 37°C for 24 hours. Analyze by HPLC.

    • Acceptance Criteria: >98% parent compound remaining.[1][2] (Ether linkages are generally stable, but oxidative potential exists).

Visualization: Mechanistic & Analytical Workflows

Analytical Decision Tree (Graphviz)

This diagram outlines the logic flow for accepting or rejecting a batch of 4-(2,5-Dimethylphenoxy)piperidine HCl based on isomeric purity.

QualityControl Start Batch Receipt: 4-(2,5-Dimethylphenoxy)piperidine HCl Solubility Solubility Check (DMSO Stock) Start->Solubility NMR 1H-NMR Analysis (Aromatic Region Focus) Solubility->NMR Decision1 Aromatic Integration = 3.0? NMR->Decision1 IsomerCheck Check Methyl Singlets (Are there extra peaks?) Decision1->IsomerCheck Yes Fail_Purity FAIL: Recrystallize or Reject Decision1->Fail_Purity No Pass PASS: Proceed to Bioassay IsomerCheck->Pass Clean Spectrum Fail_Isomer FAIL: Regioisomer Contamination (2,3- or 2,6-dimethyl) IsomerCheck->Fail_Isomer Extra Peaks

Caption: Quality Control Decision Tree for validating isomeric purity prior to biological screening.

Pharmacophore Mapping (Graphviz)

Visualizing why this compound is a relevant probe for CNS targets (Sigma/Ion Channels).

Pharmacophore Piperidine Piperidine Ring (Basic Amine) Linker Ether Linker (H-Bond Acceptor) Piperidine->Linker Flexible Tethers Target Potential Targets: Sigma-1 Receptor Na+ Channel (Nav) Piperidine->Target Ionic Interaction (Asp residue) Aryl 2,5-Dimethylphenyl (Lipophilic Domain) Linker->Aryl Aryl->Target Hydrophobic Pocket

Caption: Pharmacophore model showing the structural domains responsible for receptor binding affinity.

References

  • PubChem Compound Summary. this compound (CAS 1185002-20-3).[2] National Center for Biotechnology Information. Link

  • ChemScene Product Data. this compound - Physicochemical Properties. ChemScene LLC. Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Sigma-1 Receptor Ligands: The Role of the Piperidine Scaffold. (General Reference for Scaffold Utility). Link

  • BLD Pharm Catalog. Building Blocks for CNS Drug Discovery: Aryloxypiperidines. BLD Pharm.[3] Link

(Note: Specific biological literature for this exact regioisomer is limited; references provided anchor the compound's chemical identity and scaffold class relevance.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Dimethylphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2,5-Dimethylphenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.